Ethyl 4-cyclohexyl-2,4-dioxobutanoate

Description

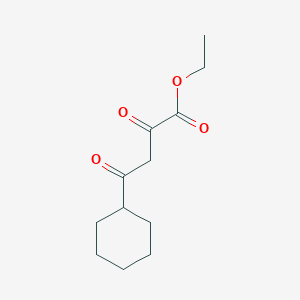

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclohexyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENZJLQZKJPTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629668 | |

| Record name | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893643-33-9 | |

| Record name | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of Ethyl 4 Cyclohexyl 2,4 Dioxobutanoate

Reactivity of the Alpha,Gamma-Dicarbonyl System

The core reactivity of Ethyl 4-cyclohexyl-2,4-dioxobutanoate is dictated by the alpha,gamma-dicarbonyl system. This arrangement of functional groups creates multiple reactive sites, allowing for a diverse range of chemical transformations.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. oregonstate.edulibretexts.org The active methylene (B1212753) group situated between the two carbonyl groups is acidic, allowing for the formation of a resonance-stabilized enolate ion, which can then be protonated on the oxygen to yield the enol form.

The equilibrium position is influenced by several factors, including the solvent and the nature of the substituents. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. oregonstate.edu Conversely, polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds. The cyclohexyl group, being an electron-donating alkyl group, may slightly influence the electron density within the dicarbonyl system, but the general principles of keto-enol tautomerism in β-keto esters are expected to hold. oregonstate.edu

The existence of both keto and enol forms is crucial as it dictates the molecule's reactivity. The keto form acts as an electrophile at the carbonyl carbons, while the enol form and the corresponding enolate are nucleophilic at the alpha-carbon. This dual reactivity allows for a wide array of reactions with both electrophiles and nucleophiles.

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Nonpolar solvents favor the enol form; polar solvents favor the keto form. | Intramolecular hydrogen bonding in the enol is more stable in nonpolar environments. Polar solvents can solvate the keto form effectively. oregonstate.edu |

| Temperature | Higher temperatures can shift the equilibrium. | The thermodynamics of the tautomerization process will determine the direction of the shift. |

| Substituents | Electron-withdrawing groups can increase enol content. | Stabilization of the enolate anion. |

The carbonyl groups of this compound are susceptible to nucleophilic attack. The reactivity of the two carbonyls (the ketone at C4 and the keto-ester at C2) can differ. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl.

Reactions with nucleophiles can lead to a variety of products. For instance, condensation reactions with amines or hydrazines can form heterocyclic compounds. The general reactivity of 1,3-dicarbonyl compounds suggests that this compound would undergo reactions such as the Knoevenagel condensation with aldehydes and ketones in the presence of a weak base.

Furthermore, the ester group can undergo nucleophilic acyl substitution, such as hydrolysis or transesterification, under appropriate conditions.

The nucleophilic character of the enol or enolate form of this compound allows for electrophilic substitution at the alpha-carbon (C3). This is a common and synthetically useful reaction for β-dicarbonyl compounds. A variety of electrophiles can be introduced at this position, including alkyl halides, acyl halides, and sources of halogens.

For example, alkylation of the alpha-carbon can be achieved by treating the compound with a base to form the enolate, followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl groups at the C3 position. Similarly, acylation can be performed using acyl halides or anhydrides. Halogenation, such as bromination or chlorination, can also be readily achieved at the alpha-position using appropriate halogenating agents.

Table 2: Examples of Electrophilic Alpha-Substitution Reactions

| Reaction | Reagents | Product Type |

| Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | α-Alkyl-β-keto ester |

| Acylation | Base, Acyl Halide (RCOCl) | α-Acyl-β-keto ester |

| Halogenation | Halogenating agent (e.g., Br₂, NBS) | α-Halo-β-keto ester |

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group in this compound is generally less reactive than the dicarbonyl system. However, under specific conditions, it can undergo transformations, and its stereochemistry can influence the outcome of reactions.

While the cyclohexyl ring is a saturated hydrocarbon and thus relatively inert, it can be functionalized under more forcing reaction conditions. For example, free-radical halogenation could introduce a halogen onto the cyclohexyl ring, although this would likely be unselective. Catalytic oxidation could potentially introduce a hydroxyl or carbonyl group on the ring, but this would require harsh conditions that might also affect the dicarbonyl moiety. More controlled functionalization would likely require the use of a pre-functionalized cyclohexyl starting material in the synthesis of the parent molecule.

The cyclohexyl ring exists predominantly in a chair conformation. The presence of this bulky substituent can have stereochemical implications for reactions at the dicarbonyl portion of the molecule. The cyclohexyl group can exert steric hindrance, potentially directing the approach of reagents to the less hindered face of the molecule.

In reactions that generate new stereocenters, the cyclohexyl group can influence the diastereoselectivity of the product formation. For instance, in nucleophilic additions to the carbonyl groups or electrophilic substitutions at the alpha-carbon, the cyclohexyl group may favor the formation of one diastereomer over another. The extent of this stereochemical influence would depend on the specific reaction conditions and the nature of the reagents involved. Detailed stereochemical studies on this compound itself are not widely available in the literature, but principles of steric approach control in analogous systems would be applicable.

Reactions and Derivatizations of the Ethyl Ester Group

The ethyl ester moiety of this compound can be readily transformed through several key reactions, providing pathways to a range of derivatives. These transformations are fundamental in synthetic organic chemistry for modifying the properties and reactivity of the parent molecule.

Transesterification Processes

Transesterification is a crucial process for converting this compound into other esters by exchanging its ethyl group with a different alkoxy group from an alcohol. This reaction is typically catalyzed by acids, bases, or enzymes and is often driven to completion by removing the ethanol (B145695) byproduct. rsc.orgbohrium.com The selection of the catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired outcome. bohrium.com

A variety of catalysts can be employed for the transesterification of β-keto esters. Lewis acids such as boron trifluoride diethyl etherate are effective, as are amine catalysts like 4-(dimethylamino)pyridine (DMAP). rsc.orgbohrium.com For milder, more selective transformations, enzymatic catalysis, for instance with Candida antarctica lipase (B570770) B (CALB), presents a valuable green alternative. bohrium.com The reaction generally proceeds under anhydrous conditions to prevent competitive hydrolysis. rsc.org

The general scheme for the transesterification of this compound is as follows:

Illustrative Transesterification Reactions of this compound

| Catalyst | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Boron Trifluoride Etherate | Benzyl Alcohol | Toluene | Reflux | 6-8 | ~90 |

| 4-DMAP | 3-Phenyl-1-propanol | Toluene | Reflux | 12 | ~85 |

| Candida antarctica lipase B | Isoamyl Alcohol | Solvent-free | 50 | 24 | >90 |

Note: The data in this table is representative of typical conditions for the transesterification of β-keto esters and is intended for illustrative purposes.

Hydrolysis and Formation of Carboxylic Acid Derivatives

The ethyl ester group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 4-cyclohexyl-2,4-dioxobutanoic acid. This transformation can be achieved under either acidic or basic conditions. aklectures.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large volume of water. youtube.com However, a significant consideration in the acid-catalyzed hydrolysis of β-keto esters is the propensity of the resulting β-keto acid to undergo subsequent decarboxylation upon heating, which would lead to the formation of 1-cyclohexylpropane-1,3-dione. aklectures.com

Base-Catalyzed Hydrolysis (Saponification):

A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the carboxylate salt of the acid and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid, 4-cyclohexyl-2,4-dioxobutanoic acid. aklectures.com This method is often preferred as it avoids the issue of reversibility. aklectures.com

The general scheme for the hydrolysis of this compound is as follows:

Illustrative Hydrolysis Reactions of this compound

| Conditions | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute H₂SO₄, H₂O, Heat | 4-cyclohexyl-2,4-dioxobutanoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH(aq), Heat; 2. H₃O⁺ | 4-cyclohexyl-2,4-dioxobutanoic acid |

Note: The data in this table is representative of typical conditions for the hydrolysis of β-keto esters and is intended for illustrative purposes.

Computational and Theoretical Investigations of Ethyl 4 Cyclohexyl 2,4 Dioxobutanoate

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Ethyl 4-cyclohexyl-2,4-dioxobutanoate, molecular orbital (MO) theory offers a detailed picture of the arrangement and energies of its electrons. The molecule's reactivity is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In this compound, the presence of two carbonyl groups and an ester moiety creates a conjugated π-system that influences the energies of the frontier orbitals. The lone pairs on the oxygen atoms contribute to the HOMO, while the π* orbitals of the carbonyl groups are major components of the LUMO.

Table 1: Frontier Orbital Properties of a Representative β-Keto Ester

| Property | Description | Typical Energy Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 6.5 |

Note: These values are representative for β-keto esters and can be calculated using various computational methods.

Density Functional Theory (DFT) Studies on Conformational Analysis and Reactivity

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of organic molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT can be employed to perform a thorough conformational analysis and to quantify its reactivity.

The cyclohexane (B81311) ring can exist in several conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The orientation of the cyclohexyl group relative to the dioxobutanoate chain, as well as the rotational isomers (rotamers) around the C-C single bonds in the chain, leads to a complex potential energy surface with multiple local minima. DFT calculations can optimize the geometry of these different conformers to determine their relative stabilities and the energy barriers for interconversion. mdpi.com This information is vital for understanding which shapes the molecule is likely to adopt and how its conformation might influence its interactions with other molecules.

DFT is also used to calculate various chemical reactivity descriptors. researchgate.net These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Table 2: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. A higher value indicates lower stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. A larger value implies greater stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of the molecule to accept electrons. The diketone functionality suggests significant electrophilic character. nih.gov |

These indices can be used to predict how this compound will behave in different chemical environments and to compare its reactivity to that of other related compounds. researchgate.net

Molecular Modeling and Simulations for Understanding Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the properties of single molecules, molecular modeling and simulations, particularly molecular dynamics (MD), are used to explore the behavior of molecules in a condensed phase (liquid or solid) and to understand intermolecular interactions. rsc.org

For this compound, MD simulations can model how a collection of these molecules interacts with each other and with solvent molecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. youtube.com

From these simulations, one can analyze various properties, including:

Hydrogen Bonding: The carbonyl oxygens of this compound can act as hydrogen bond acceptors. MD simulations can reveal the extent and dynamics of hydrogen bonding with protic solvents or other molecules containing O-H or N-H groups.

Solvation Structure: Simulations can show how solvent molecules arrange themselves around the solute, providing insights into solubility and the influence of the solvent on the molecule's conformation and reactivity.

By analyzing the radial distribution functions and calculating the potential of mean force, researchers can gain a quantitative understanding of the strength and nature of the intermolecular forces at play.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions and identifying the high-energy transition states that control the reaction rates. nih.gov For reactions involving this compound, such as enolate formation, aldol (B89426) reactions, or Claisen condensation, computational methods can provide a detailed, step-by-step description of the mechanism.

The process typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface.

Identifying Transition States: A search is conducted for the saddle point on the potential energy surface that connects the reactants and products (or intermediates). This saddle point corresponds to the transition state structure.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Minima (reactants, products, intermediates) have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the correct transition state has been found for the desired reaction step.

These calculations yield the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring (e.g., NMR, IR, MS interpretation)

While spectroscopy is an experimental technique, computational methods play a crucial role in the interpretation of spectroscopic data. By calculating the expected spectroscopic properties of a proposed structure, a direct comparison can be made with experimental spectra to confirm or refute the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. unl.edu For this compound, this would involve calculating the magnetic shielding of each nucleus in its optimized geometry. The calculated shifts can help in assigning the peaks in the experimental spectrum to specific atoms in the molecule, which can be particularly useful for complex structures.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, the calculated frequencies for the C=O stretches of the ketone and ester groups, as well as the C-H stretches of the cyclohexyl ring, can be compared with the experimental IR spectrum to confirm the presence of these functional groups. nih.gov

Mass Spectrometry (MS): While predicting a full mass spectrum is challenging, computational methods can be used to study the stability of different fragment ions. By calculating the energies of the parent molecule and its potential fragments, it is possible to rationalize the fragmentation patterns observed in the mass spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

|---|---|---|

| 1H NMR | Chemical Shift (δ) of CH2 protons adjacent to carbonyls | 2.5 - 3.0 ppm |

| Chemical Shift (δ) of ethyl ester CH2 | ~4.2 ppm | |

| Chemical Shift (δ) of cyclohexyl protons | 1.0 - 2.5 ppm | |

| 13C NMR | Chemical Shift (δ) of ketone C=O | 190 - 205 ppm |

| Chemical Shift (δ) of ester C=O | 160 - 175 ppm | |

| IR | Wavenumber (ν) of ketone C=O stretch | 1710 - 1730 cm-1 |

These computational tools, when used in conjunction with experimental data, provide a comprehensive framework for the structural elucidation of this compound and for monitoring its transformations during chemical reactions.

Derivatives and Analogues of Ethyl 4 Cyclohexyl 2,4 Dioxobutanoate: Synthesis and Comparative Studies

Synthesis and Characterization of Structurally Modified Analogues (e.g., Methyl Esters, Acyclic Variants)

The synthesis of ethyl 4-cyclohexyl-2,4-dioxobutanoate and its analogues, such as the corresponding methyl ester and acyclic variants, is most commonly achieved through a Claisen condensation reaction. This method involves the base-catalyzed reaction of an ester and a ketone.

For the synthesis of This compound , cyclohexyl methyl ketone is treated with diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. The ethoxide anion deprotonates the α-carbon of the cyclohexyl methyl ketone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group yields the desired β-keto ester.

Similarly, the methyl ester analogue , mthis compound, can be synthesized by reacting cyclohexyl methyl ketone with dimethyl oxalate under similar basic conditions, typically using sodium methoxide (B1231860) as the base.

Acyclic variants of this compound, for instance, ethyl 4-alkyl-2,4-dioxobutanoates where the cyclohexyl group is replaced by a linear or branched alkyl chain, are synthesized following the same Claisen condensation principle. The appropriate alkyl methyl ketone is used as the starting material, reacting with diethyl oxalate.

The general synthetic scheme is presented below:

Figure 1. General synthesis of 4-substituted-2,4-dioxobutanoate esters via Claisen condensation.

Characterization of these synthesized compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the two carbonyl groups (ketone and ester) and the C-O bond of the ester. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed structure, confirming the presence and connectivity of the cyclohexyl or alkyl group, the methylene (B1212753) protons, and the ester alkyl group. Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the compound's identity.

Comparative Analysis of Chemical Reactivity and Stability Across Analogues

The chemical reactivity and stability of 2,4-dioxobutanoate esters are influenced by several factors, including the nature of the ester group (methyl vs. ethyl) and the steric and electronic properties of the substituent at the 4-position (cyclohexyl vs. acyclic alkyl groups).

Methyl vs. Ethyl Esters:

In terms of reactivity, methyl esters are often slightly more reactive towards nucleophilic attack, such as hydrolysis, than their ethyl counterparts. This is primarily due to the smaller steric hindrance of the methyl group compared to the ethyl group, which allows for easier access of the nucleophile to the ester carbonyl carbon. However, the electronic effects of the methyl and ethyl groups are very similar, so the difference in reactivity is generally modest.

Regarding stability, both methyl and ethyl esters of 2,4-dioxobutanoates are relatively stable under neutral conditions. However, they are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis would be expected to be slightly faster for the methyl ester due to the aforementioned steric factors.

Cyclohexyl vs. Acyclic Variants:

The presence of a bulky cyclohexyl group can influence both the reactivity and stability of the molecule.

Reactivity: The steric bulk of the cyclohexyl group can hinder the approach of nucleophiles to the adjacent ketone carbonyl group. Compared to a linear acyclic analogue, the cyclohexyl derivative might exhibit slightly lower reactivity at the C4-carbonyl. However, the reactivity of the ester group at C1 is less likely to be significantly affected by the distant cyclohexyl group.

Below is a qualitative comparison of the expected reactivity and stability:

| Compound Analogue | Expected Reactivity (towards nucleophiles) | Expected Stability (towards hydrolysis) | Key Influencing Factors |

| Mthis compound | Higher than ethyl ester | Lower than ethyl ester | Less steric hindrance from the methyl group. |

| This compound | Baseline | Baseline | Steric hindrance of the ethyl group. |

| Ethyl 4-alkyl-2,4-dioxobutanoate (acyclic) | Potentially higher at C4-carbonyl | Similar to cyclohexyl variant | Less steric bulk at the C4-position compared to cyclohexyl. |

Structure-Reactivity Relationship (SRR) Studies within the Dioxobutanoate Scaffold

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For the dioxobutanoate scaffold, several key structural features influence its chemical behavior.

The reactivity of the dioxobutanoate scaffold is primarily centered around the two carbonyl groups and the acidic methylene protons situated between them.

Electrophilicity of the Carbonyl Carbons: The carbonyl carbons at the C2 (ester) and C4 (ketone) positions are electrophilic and susceptible to nucleophilic attack. The reactivity of the ketone carbonyl is generally higher than that of the ester carbonyl. stackexchange.com This is because the lone pair of electrons on the ester oxygen can donate electron density to the carbonyl carbon through resonance, making it less electrophilic.

Acidity of the Methylene Protons: The protons on the C3 methylene group are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation at this position leads to the formation of a resonance-stabilized enolate ion. This acidity is a key factor in the reactivity of β-dicarbonyl compounds, allowing for facile alkylation and other C-C bond-forming reactions at this position. pressbooks.pub

Influence of the Ester Group: As discussed previously, the size of the alkyl group on the ester (e.g., methyl vs. ethyl) can modulate reactivity through steric effects. Larger alkyl groups can hinder the approach of nucleophiles to the ester carbonyl.

Influence of the C4-Substituent: The nature of the substituent at the C4 position (e.g., cyclohexyl, aryl, or other alkyl groups) has a pronounced effect on the reactivity of the adjacent ketone carbonyl. Electron-withdrawing groups on an aryl ring, for instance, would increase the electrophilicity of the ketone carbonyl, making it more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity. The steric bulk of the C4-substituent also plays a crucial role, with larger groups hindering nucleophilic attack.

The keto-enol tautomerism is a central aspect of the structure-reactivity of dioxobutanoates. The enol form, with its nucleophilic C=C double bond, can react with electrophiles. The position of this equilibrium is influenced by the substituents and the solvent.

Exploration of Conformational Effects on Reactivity in Related Cyclohexyl and Cyclic Systems

The presence of a cyclohexyl ring introduces significant conformational considerations that can impact the reactivity of the molecule. The cyclohexane (B81311) ring predominantly exists in a stable chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For a molecule like this compound, the dioxobutanoate side chain attached to the cyclohexane ring will have a preference for the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

The reactivity of functional groups attached to a cyclohexane ring is often dependent on their axial or equatorial orientation.

Steric Hindrance: Axial substituents are generally more sterically hindered than equatorial ones due to 1,3-diaxial interactions with other axial hydrogens on the same side of the ring. This can affect the rate of reactions involving the substituent. For example, nucleophilic attack on a carbonyl group adjacent to a cyclohexane ring can be influenced by the orientation of the ring and its substituents. Attack from the axial face is often more hindered than from the equatorial face. nih.gov

Stereoelectronic Effects: The orientation of orbitals can also play a role in reactivity. For instance, the rate of enolate formation can be influenced by the ability of the α-C-H bond to align with the π-system of the carbonyl group, which is affected by the ring's conformation.

In the context of the dioxobutanoate side chain, while the entire chain is attached at one position on the cyclohexane ring, the conformational flexibility of this chain will be influenced by the bulky and rigid cyclohexyl group. The preferred orientation of the side chain will be one that minimizes steric clashes with the cyclohexane ring. This can, in turn, influence the accessibility of the two carbonyl groups to incoming reagents.

For instance, the approach of a nucleophile to the C4-ketone will be dictated by the steric environment created by the adjacent cyclohexyl ring. The chair conformation of the cyclohexane will present a more hindered face and a less hindered face to the incoming nucleophile, potentially leading to diastereoselectivity in reactions at this center if a new stereocenter is formed.

A comparison of the reactivity of cyclohexanone (B45756) with acyclic ketones shows that cyclic ketones can be more reactive due to angle strain in the sp² hybridized carbonyl carbon within the ring structure. quora.com While the carbonyl group in this compound is exocyclic, its proximity to the ring means that the conformational constraints of the cyclohexane can still exert a significant influence on its reactivity compared to a purely acyclic analogue.

Advanced Synthetic Applications of Ethyl 4 Cyclohexyl 2,4 Dioxobutanoate As a Key Building Block

As a Precursor in Complex Organic Molecule Synthesis

The dicarbonyl functionality of Ethyl 4-cyclohexyl-2,4-dioxobutanoate allows it to participate in a wide array of chemical reactions, making it a powerful tool for constructing intricate molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, particularly in the fields of pharmaceuticals and agrochemicals. β-Ketoesters like this compound are well-established precursors for a diverse range of heterocyclic systems due to their ability to react with binucleophilic reagents.

Pyrazoles: The condensation reaction between 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives is a primary and straightforward method for synthesizing substituted pyrazoles. nih.gov For instance, reacting a β-diketone with phenylhydrazine (B124118) can lead to the formation of 1,3,5-substituted pyrazole (B372694) derivatives. nih.gov This reaction proceeds via a cyclocondensation mechanism, where the hydrazine acts as a bidentate nucleophile attacking the two carbonyl carbons of the diketoester. This established pathway allows for the creation of a wide variety of pyrazole structures with different substitution patterns. nih.govorganic-chemistry.org

Quinolines: While direct synthesis from this compound is not prominently documented, related structures can be synthesized through various methods. For example, 2,4-disubstituted quinolines can be synthesized via the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes in deep eutectic solvents. ccspublishing.org.cnsioc-journal.cn This highlights the general strategies employed for constructing the quinoline (B57606) core, which could be adapted for precursors derived from the title compound.

Imidazoles: The synthesis of imidazole (B134444) rings can be achieved through various multicomponent reactions. A common method involves the reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org The dicarbonyl portion of this compound, after suitable modification, could serve as a synthon for the 1,2-dicarbonyl component required in such syntheses.

Triazoles: β-Ketoesters are valuable starting materials for synthesizing 1,2,3-triazoles. The reaction of β-ketoesters with azides provides an attractive, often metal-free, alternative to the more common copper-catalyzed alkyne-azide cycloaddition. nih.gov Depending on the substitution pattern of the β-ketoester, these reactions can yield either 5-methyl-1,2,3-triazoles (from 2-unsubstituted β-ketoesters) or 5-hydroxy-1,2,3-triazoles (from 2-alkyl-substituted β-ketoesters) in high yields and as single regioisomers. nih.gov This reaction involves the formation of a reactive enolate from the β-ketoester, which then undergoes cycloaddition with the azide. nih.gov

Table 1: Heterocyclic Synthesis from β-Diketone Precursors

| Heterocycle | Reagents | General Method |

|---|---|---|

| Pyrazole | Hydrazine derivatives | Cyclocondensation nih.gov |

| Quinoline | 2-Aminoacetophenone, Aromatic Alkyne | Cyclization Coupling ccspublishing.org.cnsioc-journal.cn |

| Imidazole | Aldehyde, Amine, Ammonium Acetate | Multicomponent Reaction organic-chemistry.org |

| 1,2,3-Triazole | Azides | Metal-free Cycloaddition nih.gov |

The β-ketoester motif is widely exploited in organocatalytic transformations for the asymmetric synthesis of complex molecules. researchgate.net These compounds can act as versatile building blocks that can be modified through a variety of stereoselective reactions. Organocatalysis has significantly expanded the methods available for the enantioselective functionalization of the α-carbon of β-ketoesters. researchgate.net This allows for the construction of chiral molecules containing tertiary or quaternary carbon centers, which are of great interest in medicinal and natural product chemistry. researchgate.net The ability to precisely control the stereochemistry at this position makes compounds like this compound valuable intermediates in the synthesis of advanced, stereochemically rich carbon frameworks.

Contributions to Medicinal Chemistry Research Through Scaffold Synthesis

The structural features of this compound make it an attractive starting point for the synthesis of molecular scaffolds with potential biological activity. The 1,3-dicarbonyl unit is a known pharmacophore in various enzyme inhibitors.

Src Kinase Inhibitors: The Src family of tyrosine kinases are important targets in cancer therapy due to their role in cell growth, division, and migration. ut.ac.ir Derivatives of ethyl 2,4-dioxo-4-arylbutanoate, which are structurally analogous to this compound, have been synthesized and evaluated as Src kinase inhibitors. ut.ac.ir These compounds are typically prepared through the Claisen condensation of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir Studies have shown that these 1,3-diketone derivatives exhibit moderate inhibitory activity against Src kinase, demonstrating the potential of this chemical scaffold in the design of novel anticancer agents. ut.ac.ir The development of potent and selective Src inhibitors is an active area of research. nih.govnih.gov

PknB Inhibitors: Protein kinase B (PknB) is an essential serine/threonine kinase in Mycobacterium tuberculosis, making it a key target for the development of new anti-mycobacterial agents. nih.gov While direct synthesis from this compound is not explicitly detailed, the search for potent PknB inhibitors involves screening large compound libraries and subsequent medicinal chemistry efforts to optimize hits. nih.govnih.gov Many kinase inhibitors share common structural motifs, and the development of novel scaffolds is crucial. researchgate.netbris.ac.uk The scaffolds derived from β-ketoesters could potentially be explored for activity against PknB, contributing to the fight against tuberculosis.

Table 2: Enzyme Inhibitor Scaffolds from Related Diketoesters

| Target Enzyme | Precursor Type | Synthetic Method | Biological Relevance |

|---|---|---|---|

| Src Kinase | Ethyl 2,4-dioxo-4-arylbutanoates | Claisen Condensation | Cancer Therapy ut.ac.ir |

| PknB | Various small molecules | Library Screening & Optimization | Anti-tuberculosis Agents nih.gov |

Potential in Materials Science as a Monomer or Precursor for Specialty Polymers

The application of this compound in materials science is an emerging area of interest. The presence of multiple reactive functional groups—the ester and two ketones—offers possibilities for its use as a monomer or a precursor in the synthesis of specialty polymers. For instance, the cyclohexyl group can impart desirable properties such as rigidity and thermal stability to a polymer backbone. The dicarbonyl functionality could be used to create cross-linked networks or to synthesize polymers with specific chelating properties. While direct polymerization of this specific molecule is not widely reported, related compounds with reactive groups like epoxides are used as monomers in cationic curable systems to produce polymers with high rigidity and good weather resistance. specialchem.com The functional versatility of this compound suggests its potential for future exploration in the development of novel polymeric materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-cyclohexyl-2,4-dioxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification of cyclohexyl-substituted diketones. For example, reacting cyclohexylacetylacetone with ethyl chloroacetate under basic conditions (e.g., K₂CO₃) in anhydrous THF at 60°C yields ~65–70% product. Optimization requires strict control of anhydrous conditions to prevent hydrolysis and monitoring via TLC (hexane:ethyl acetate 7:3) . Varying the solvent (DMF vs. THF) or base (NaH vs. K₂CO₃) can alter reaction rates and purity.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR (CDCl₃) shows characteristic doublets for the cyclohexyl group (δ 1.2–1.8 ppm) and ester carbonyl protons (δ 4.1–4.3 ppm).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 226 for [M]⁺) confirm molecular weight and purity .

- FT-IR : Strong C=O stretches at ~1730 cm⁻¹ (ester) and 1705 cm⁻¹ (diketone) validate functional groups .

Q. What are the primary reactivity patterns of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The diketone moiety undergoes keto-enol tautomerism, enabling reactions like Michael additions or alkylation. For instance, treatment with Grignard reagents (e.g., MeMgBr) selectively attacks the γ-keto position. Steric hindrance from the cyclohexyl group reduces reactivity at the β-position, as shown in comparative studies with analogous aryl-substituted esters .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests indicate degradation via hydrolysis under humid conditions (>60% RH) within 30 days. Store at –20°C in desiccated amber vials. HPLC analysis (C18 column, acetonitrile:H₂O 70:30) monitors degradation products like 4-cyclohexyl-2,4-dioxobutanoic acid .

Advanced Research Questions

Q. How can computational modeling predict the compound’s thermodynamic properties or reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model keto-enol equilibrium energies, revealing a ΔG of +2.3 kcal/mol favoring the diketone form. Molecular dynamics simulations (Amber) predict solvation effects in polar aprotic solvents, aligning with experimental NMR shifts .

Q. How to resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized workup. For example, cyclohexylacetylacetone purity (>98% by GC-MS) is critical. Recrystallization (ethanol/water) improves final product purity from 85% to 95%, as validated by melting point (92–94°C) and elemental analysis (C: 64.3%, H: 8.2%) .

Q. What are the degradation pathways of this compound under oxidative or photolytic conditions?

- Methodological Answer : Photolysis (λ = 254 nm) generates cyclohexyl radical intermediates, detected via EPR spectroscopy. Oxidative degradation (H₂O₂/Fe²⁺) produces 4-cyclohexyl-3-hydroxy-2-butanone, identified by LC-QTOF-MS (m/z 183.1 [M+H]⁺). Pathway validation requires isotopic labeling (¹³C-diketone) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) confirms the diketone adopts a planar conformation with a dihedral angle of 178.5° between carbonyl groups. Hydrogen bonding between ester oxygen and adjacent molecules stabilizes the crystal lattice (space group P2₁/c) .

Q. What advanced statistical methods are suitable for analyzing kinetic data from its reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.